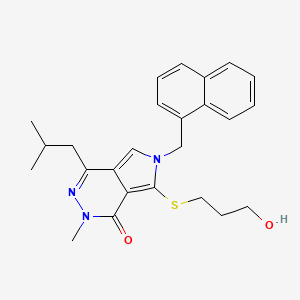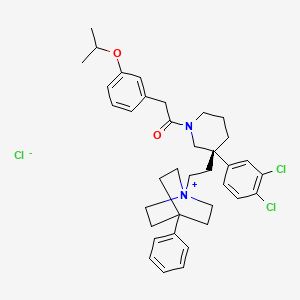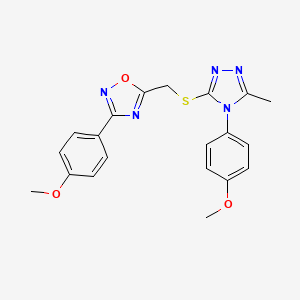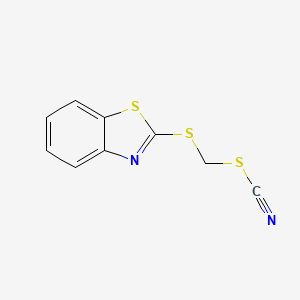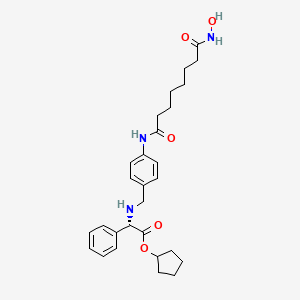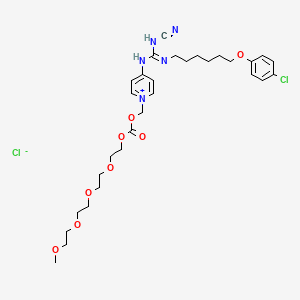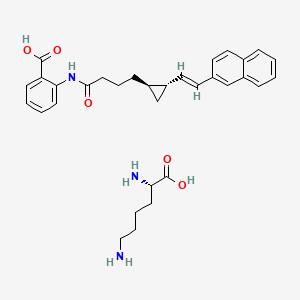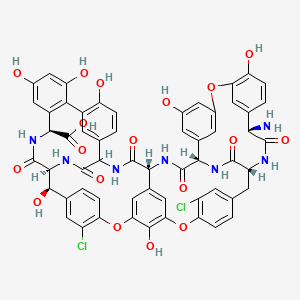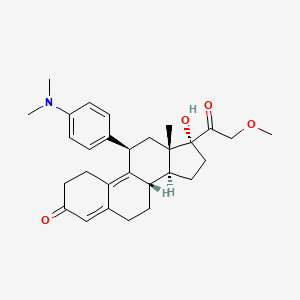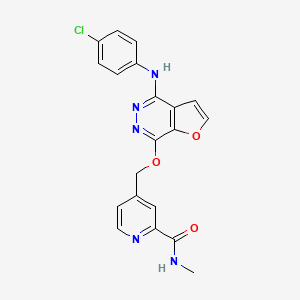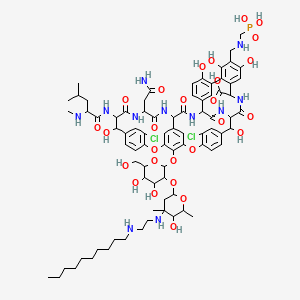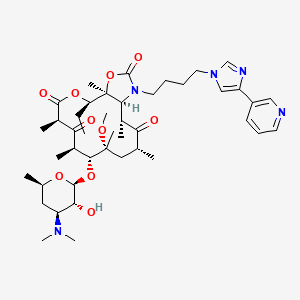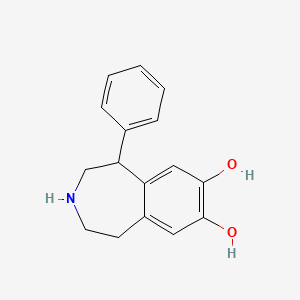
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
Übersicht
Beschreibung
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a phenyl substituent at position 1 and two hydroxy substituents at positions 7 and 8. It is a benzazepine, a member of catechols and a secondary amino compound.
A selective D1 dopamine receptor agonist used primarily as a research tool.
Eigenschaften
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDKOGFHZYMDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894836 | |
| Record name | (+/-)- SKF 38393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-49-4 | |
| Record name | SKF 38393 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)- SKF 38393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-38393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7TF327S2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SKF 38393?
A1: SKF 38393 is a selective dopamine D1 receptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to D1 receptors with high affinity and activates them, leading to downstream signaling events.
Q2: How does the affinity of SKF 38393 for D1 receptors compare to other dopamine receptors?
A2: SKF 38393 displays significantly higher affinity for D1 receptors compared to D2 receptors. Studies using rat striatal membranes found the binding constant (Kd) for SKF 38393 to be 1.1 nM for D1 receptors and 157 nM for D2 receptors. [] This selectivity makes it a valuable tool for investigating D1 receptor-mediated functions.
Q3: What are the downstream effects of D1 receptor activation by SKF 38393?
A3: Activation of D1 receptors by SKF 38393 primarily leads to the activation of adenylate cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. [, , ] This signaling cascade influences various cellular processes, including gene expression and neuronal excitability.
Q4: Does SKF 38393 directly affect dopamine neurons in the substantia nigra pars compacta (SNpc)?
A4: Unlike D2 agonists, SKF 38393 does not directly inhibit the activity of dopamine neurons in the SNpc. [] Studies have shown that SKF 38393, when applied locally or administered intravenously to anesthetized rats, does not significantly alter the spontaneous firing rate of SNpc dopamine neurons.
Q5: How does SKF 38393 interact with N-methyl-D-aspartate (NMDA) receptors in the substantia nigra?
A5: Research suggests that the effects of SKF 38393 on neuronal firing rates in the substantia nigra are modulated by NMDA receptor activity. [] Administration of NMDA receptor antagonists, such as MK-801 and CPP, has been shown to block or attenuate the effects of SKF 38393 on both dopaminergic and non-dopaminergic neurons in the substantia nigra. This finding highlights a complex interplay between dopaminergic and glutamatergic systems in the basal ganglia.
Q6: What behavioral effects are observed after systemic administration of SKF 38393?
A6: Systemic administration of SKF 38393 in rats has been shown to elicit a variety of behavioral effects, including grooming behavior, oral dyskinesias, and increased locomotor activity. [, , , ] These behaviors are thought to reflect the activation of D1 receptors in brain regions involved in motor control and motivation.
Q7: Does SKF 38393 induce behavioral sensitization?
A7: Yes, repeated administration of SKF 38393 can induce behavioral sensitization, a phenomenon characterized by an enhanced response to the drug following repeated exposure. [, , , ] This sensitization is thought to involve long-term adaptations in the brain's reward circuitry, particularly in the mesolimbic dopamine pathway.
Q8: How do neonatal 6-hydroxydopamine (6-OHDA) lesions affect the behavioral response to SKF 38393?
A8: Neonatal 6-OHDA lesions, a model of dopamine depletion, significantly enhance the behavioral responses to SKF 38393. [, , ] These animals display exaggerated locomotor activity, stereotyped behaviors, and even self-injurious behavior following SKF 38393 administration, suggesting that D1 receptor sensitivity is increased in the dopamine-depleted state.
Q9: What is the role of serotonin in the behavioral effects of SKF 38393 in neonatal 6-OHDA-lesioned rats?
A9: Research suggests that serotonin plays a modulatory role in the behavioral effects of SKF 38393 in neonatal 6-OHDA-lesioned rats. [, ] These animals exhibit enhanced responses to both SKF 38393 and the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP). The interaction between dopamine and serotonin systems in this model highlights the complexity of neurotransmitter interactions in the brain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


